molecular formula C8H9BrN2O2 B13679049 4-bromo-N'-hydroxy-3-methoxybenzenecarboximidamide

4-bromo-N'-hydroxy-3-methoxybenzenecarboximidamide

Cat. No.: B13679049
M. Wt: 245.07 g/mol
InChI Key: LXYOKQRGUOKFOV-UHFFFAOYSA-N
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Description

4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H9BrN2O2 This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring, along with a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-N'-hydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,1H3,(H2,10,11)

InChI Key

LXYOKQRGUOKFOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)Br

Origin of Product

United States

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